molecular formula C12H18BrNO B4933960 N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine

N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine

Cat. No. B4933960
M. Wt: 272.18 g/mol
InChI Key: YCLPIZMPEFFMHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine, also known as BPPM, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. BPPM is a selective antagonist of the sigma-1 receptor, which has been implicated in a variety of physiological and pathological processes, including pain perception, neuroprotection, and cancer cell proliferation. In

Mechanism of Action

N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine is a selective antagonist of the sigma-1 receptor, which is a chaperone protein that is involved in a variety of physiological and pathological processes. The sigma-1 receptor is located in the endoplasmic reticulum and the plasma membrane of cells, and it has been implicated in the regulation of ion channels, neurotransmitter release, and cell survival. N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine binds to the sigma-1 receptor and blocks its activity, which has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Biochemical and Physiological Effects:
N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of heat shock proteins, which are involved in cell survival and stress response. N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine has also been shown to increase the activity of antioxidant enzymes, which protect cells from oxidative damage. In addition, N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine has been shown to decrease the expression of pro-inflammatory cytokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to specifically target this receptor and study its effects. However, one limitation of using N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine. One area of research is the potential use of N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine in the treatment of neuropathic pain. Additional studies are needed to determine the efficacy and safety of N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine in this context. Another area of research is the potential use of N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further studies are needed to determine the neuroprotective effects of N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine in animal models of these diseases. Finally, additional studies are needed to further elucidate the mechanism of action of N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine and its effects on cellular signaling pathways.

Synthesis Methods

The synthesis of N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine involves the reaction of 2-bromoethanol with 2-bromophenol in the presence of sodium hydride to form 2-(2-bromophenoxy)ethyl bromide. This intermediate is then reacted with 2-methyl-2-propanamine in the presence of potassium carbonate to yield N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine. The overall yield of this synthesis method is approximately 20%.

Scientific Research Applications

N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine has been studied for its potential applications in the field of medicine. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. N-[2-(2-bromophenoxy)ethyl]-2-methyl-2-propanamine has also been investigated for its potential use in the treatment of neuropathic pain, as it has been shown to block the sigma-1 receptor, which is involved in pain perception.

properties

IUPAC Name

N-[2-(2-bromophenoxy)ethyl]-2-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-12(2,3)14-8-9-15-11-7-5-4-6-10(11)13/h4-7,14H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLPIZMPEFFMHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCOC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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